molecular formula C21H21N3OS4 B4774948 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

Cat. No.: B4774948
M. Wt: 459.7 g/mol
InChI Key: ZXGWGJVPBXVDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines or hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-{4,4,8-trimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one stands out due to its unique combination of a pyrimidine ring and a dithioloquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS4/c1-11-6-7-15-14(8-11)17-18(28-29-19(17)26)21(4,5)24(15)16(25)10-27-20-22-12(2)9-13(3)23-20/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWGJVPBXVDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 3
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 4
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

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